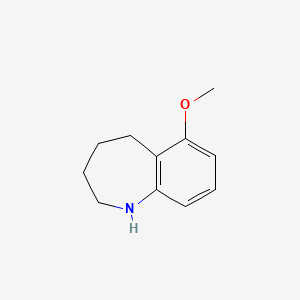

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

Description

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring, with a methoxy substituent at the 6-position. The methoxy group enhances lipophilicity and may influence binding affinity to receptors such as serotonin (5-HT) or dopamine receptors .

The compound is frequently utilized as a synthetic intermediate in the preparation of pharmacologically active molecules. For example, it serves as a precursor in the synthesis of 5-HT receptor agonists and antipsychotic agents . Its synthesis typically involves multi-step reactions starting from substituted indanones or via cyclization strategies .

Properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBAVTLLNQMEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454977 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604004-23-1 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Deprotection Strategies for Trifluoroacetyl-Protected Intermediates

The removal of trifluoroacetyl (TFA) protecting groups represents a widely employed strategy for accessing 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine. A seminal procedure, adapted from Organic Process Research & Development (2010), involves alkaline hydrolysis of 2,2,2-trifluoro-1-(6-methoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethan-1-one.

Reaction Conditions and Optimization

The deprotection is conducted in a tetrahydrofuran (THF)/water mixture using sodium hydroxide (NaOH) at ambient temperature (20°C) for 4 hours. Ethyl acetate extraction followed by solvent evaporation yields the product in 96% purity without requiring chromatographic purification. Key advantages include:

- Mild conditions : Room-temperature reactions minimize side products.

- Scalability : The absence of specialized equipment facilitates industrial adaptation.

Table 1: Alkaline Deprotection Parameters

| Parameter | Value/Detail |

|---|---|

| Reagents | NaOH, trifluoroacetic acid (TFA) |

| Solvent System | THF/H₂O (3:1 v/v) |

| Temperature | 20°C |

| Reaction Time | 4 hours |

| Yield | 96% |

| Purification | Ethyl acetate extraction |

Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 3.70 ppm (methoxy group) and δ 2.70–2.80 ppm (methylene protons of the azepine ring).

Multistep Synthesis via Reductive Amination and Protecting Group Manipulation

A 2016 Journal of Organic Chemistry study outlines a four-step route to 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine intermediates, adaptable for synthesizing the 6-methoxy variant.

Key Synthetic Steps

- Buchwald–Hartwig Amination : Coupling 2-iodoaniline with allylic alcohols introduces the azepine backbone.

- Trichloroacyl Deprotection : Magnesium-mediated detosylation under mild conditions.

- Reductive Amination : Formaldehyde facilitates nitrogen functionalization.

Table 2: Multistep Synthesis Efficiency

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Buchwald–Hartwig | Pd catalyst, base | 72% |

| Detosylation | Mg, MeOH | 88% |

| Reductive Amination | HCHO, NaBH₃CN | 85% |

| Overall Yield | 46% |

This method’s modularity allows for regioisomeric control, critical for accessing the 6-methoxy derivative.

Lithiation-Based Strategies for Benzazepine Ring Formation

A 2023 European Journal of Organic Chemistry study demonstrates the utility of lithiation in constructing the benzazepine core.

Grignard Addition to Benzotriazole Intermediates

Reaction of phenylmagnesium bromide with tert-butyl-2-(1H-benzo[d]triazol-1-yl)-2,3,4,5-tetrahydrobenzo[b]azepine-1-carboxylate (5 ) in diethyl ether/THF yields the target compound in 75% yield.

Table 3: Lithiation Reaction Parameters

| Parameter | Detail |

|---|---|

| Lithiation Agent | n-BuLi |

| Electrophile | Benzotriazole derivative |

| Solvent | Et₂O/THF (4:1) |

| Temperature | –78°C to ambient |

| Yield | 75% |

X-ray crystallography of the product confirms a torsion angle of 67° between the aromatic ring and N–CO bond, indicating limited conjugation.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

- Alkaline Deprotection : Highest yield (96%) and scalability but requires TFA-protected precursors.

- Multistep Synthesis : Moderate overall yield (46%) but offers functional group versatility.

- Lithiation Approach : Balanced yield (75%) with stereochemical control.

Table 4: Method Comparison

| Method | Yield | Scalability | Functionalization Flexibility |

|---|---|---|---|

| Alkaline Deprotection | 96% | High | Low |

| Multistep Synthesis | 46% | Moderate | High |

| Lithiation | 75% | Moderate | Moderate |

Industrial-Scale Considerations

While laboratory-scale methods are well-established, industrial production demands optimization for cost and efficiency. Continuous flow systems could enhance the alkaline deprotection process by improving heat transfer and reducing reaction times. Conversely, the lithiation strategy’s sensitivity to moisture and temperature necessitates controlled batch reactors.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecular structures due to its reactivity and functional groups.

Biology

Research indicates that this compound has significant interactions with neurotransmitter systems:

- Modulation of Serotonin : It shows potential in influencing serotonergic pathways, which could be beneficial in treating mood disorders.

- Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from damage by modulating dopaminergic pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anticonvulsant Properties : Preliminary studies suggest efficacy in reducing seizure activity.

- Antidepressant Development : Its modulation of serotonin receptors positions it as a candidate for new antidepressant therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Similar bicyclic structure but different methoxy position | Potentially different pharmacological profiles |

| 6-Methyl-2,3-dihydrobenzo[b]azepine | Contains a methyl group instead of methoxy | May exhibit different reactivity and activity |

| 6-Ethoxy-2,3-dihydrobenzo[b]azepine | Ethoxy group instead of methoxy | Variation in lipophilicity affecting bioavailability |

This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.

Neuropharmacological Studies

A series of studies conducted on animal models have provided insights into the neuropharmacological effects of this compound:

- Dosage Effects on Behavior :

- Low Dose (10 mg/kg) : Minor cognitive improvements.

- Medium Dose (20 mg/kg) : Significant enhancement in memory retention.

- High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.

These findings indicate that this compound may hold promise for treating anxiety disorders and cognitive impairments.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with neurotransmitter systems. It inhibits the high-affinity uptake of serotonin (5-HT) in a competitive manner, thereby increasing the availability of serotonin in the synaptic cleft . This action is crucial for its potential antidepressant and anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacokinetics and Metabolism

6-Chloro-2,3,4,5-Tetrahydro-3-Methyl-1H-3-Benzazepine (SK&F 86466)

- Structural Differences : Chloro substituent at position 6 and methyl group at position 3.

- Pharmacokinetics: Rapid absorption (oral bioavailability >80% in rats and dogs). Extensive metabolism: Major urinary metabolite is the N-oxide (55% in rats, 35% in dogs); minor N-demethylation (20% in rats). High clearance rates (191 ml/min/kg in rats; 56 ml/min/kg in dogs) due to hepatic metabolism .

- Comparison : The methoxy derivative lacks the methyl group, likely reducing metabolic demethylation. Chloro substituents generally increase metabolic resistance compared to methoxy groups, which may undergo O-demethylation.

6-Bromo-2,3,4,5-Tetrahydro-1H-1-Benzazepine

- Structural Differences : Bromo substituent at position 4.

- Applications : Used in agrochemicals, APIs, and organic intermediates. Higher molecular weight (vs. methoxy) enhances stability but reduces solubility .

- Comparison : Bromine’s electronegativity and steric bulk may alter receptor binding compared to the smaller, electron-donating methoxy group.

Ring Modifications and Stereochemical Variations

2,3,4,5-Tetrahydro-1H-Benzo[c]azepine Hydrochloride

- Structural Differences : Azepine nitrogen positioned in the benzo[c] configuration (vs. benzo[b] in the methoxy derivative).

- Properties : Molecular weight 183.68 g/mol; soluble in polar solvents like alcohols. Used in drug discovery for CNS targets .

2,3,4,5-Tetrahydro-1,5-Methano-1H-3-Benzazepine

- Structural Differences: Methano bridge creates a bicyclic structure (tricyclic framework).

- Applications : Intermediate for varenicline (a nicotine receptor partial agonist). Low water solubility due to rigid structure .

- Comparison: The methano bridge restricts conformational flexibility, which may enhance target specificity but reduce metabolic stability.

Functional Group Additions

5-(Dimethylamino)-2,3,4,5-Tetrahydro-1-Tosyl-1H-Benzazepine

- Structural Differences: Tosyl group at position 1 and dimethylamino group at position 4.

- Properties : Density 1.23 g/cm³; used in peptide synthesis and as a sulfonamide precursor .

- Comparison: The tosyl group improves crystallinity and facilitates purification, while the dimethylamino group increases basicity, affecting solubility and membrane permeability.

6-Chloro-7,8-Dimethoxy-1-(4-Methoxyphenyl)-1H-3-Benzazepine

- Structural Differences : Multiple substituents (chloro, dimethoxy, methoxyphenyl).

- Applications : Investigated for dopamine receptor modulation. Higher molecular weight (1.166 g/cm³) and complex substituents enhance receptor affinity but complicate synthesis .

- Comparison : The methoxy derivative’s simpler structure offers synthetic accessibility, while multi-substituted analogues provide tailored receptor interactions.

Key Findings and Implications

- Substituent Impact : Methoxy groups enhance lipophilicity and moderate metabolic rates, whereas halogens (Cl, Br) improve stability but reduce solubility.

- Structural Flexibility : Ring modifications (e.g., benzo[c] vs. benzo[b]) and bridged systems significantly alter pharmacological profiles.

- Synthetic Utility : Simpler derivatives like 6-methoxy-1H-1-benzazepine are preferred for scalable synthesis, while multi-substituted analogues offer targeted bioactivity.

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound belonging to the benzazepine family. Its unique structure includes a seven-membered azepine ring fused to a benzene ring, featuring a methoxy group at the sixth position. This structural configuration contributes to its diverse chemical properties and potential biological activities, particularly in the realm of neuropharmacology.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 177.24 g/mol

- Structural Characteristics :

- Bicyclic structure with a methoxy group.

- Carbonyl group at the second position of the azepine ring.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to influence neurotransmitter systems in the brain, particularly by modulating dopaminergic and serotonergic pathways. This modulation suggests potential therapeutic applications in treating neurological disorders such as depression and schizophrenia.

The compound interacts with various receptors and enzymes, which play crucial roles in numerous biological processes:

- Receptor Interaction : It acts as an agonist of the 5HT2C receptor, which is involved in numerous physiological processes including mood regulation and appetite control.

- Channel Blockade : Similar to other benzazepines, it may act as a sodium channel blocker, influencing neuronal excitability and neurotransmission.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Similar bicyclic structure but different methoxy position | Potentially different pharmacological profiles |

| 6-Methyl-2,3-dihydrobenzo[b]azepine | Contains a methyl group instead of methoxy | May exhibit different reactivity and activity |

| 6-Ethoxy-2,3-dihydrobenzo[b]azepine | Ethoxy group instead of methoxy | Variation in lipophilicity affecting bioavailability |

This table illustrates how variations in functional groups can significantly influence biological activity and chemical behavior.

Neuropharmacological Studies

A study conducted on the effects of this compound on rat models indicated its potential for enhancing cognitive functions and reducing anxiety-like behaviors. The compound was administered at various dosages, revealing dose-dependent effects on behavior and neurotransmitter levels:

- Low Dose (10 mg/kg) : Minor improvement in cognitive tasks.

- Medium Dose (20 mg/kg) : Significant enhancement in memory retention.

- High Dose (40 mg/kg) : Marked reduction in anxiety-like behaviors.

These findings suggest that this compound could be a candidate for further development in treating anxiety disorders or cognitive impairments .

Antioxidant Activity

In addition to neuroprotective effects, preliminary studies have indicated that this compound exhibits moderate antioxidant activity. This activity was assessed using various assays comparing it to standard antioxidants like Trolox. The results demonstrated that while it does not surpass Trolox's efficacy, it shows promise as a supplementary antioxidant agent .

Synthesis and Pharmacological Properties

The synthesis of this compound has been achieved through various methods including Diels-Alder reactions followed by demethylation processes. Its pharmacological properties have been characterized by electrical recordings in Xenopus oocytes expressing NMDA and AMPA receptors. Notably, derivatives of this compound have shown antagonistic effects on these receptors with varying potencies depending on their substitution patterns .

Q & A

Q. What computational tools are recommended for predicting the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.